molecular formula C21H19N5O2S B11011923 N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)benzamide

N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)benzamide

Cat. No.: B11011923
M. Wt: 405.5 g/mol
InChI Key: CBIJPJLNEPNWQE-UHFFFAOYSA-N
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Description

N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)benzamide is a complex organic compound featuring a thiadiazole ring and a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization.

    Synthesis of the Quinazolinone Moiety: This involves the condensation of anthranilic acid with formamide or a similar reagent to form the quinazolinone structure.

    Coupling Reaction: The final step involves coupling the thiadiazole and quinazolinone intermediates through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted benzamides or quinazolinones, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)benzamide has shown promise as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains .

Medicine

In medicine, this compound is being investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)benzamide involves interaction with specific molecular targets. In antimicrobial applications, it disrupts cell wall synthesis and protein function in microorganisms. In anticancer applications, it targets key signaling pathways involved in cell growth and survival, leading to apoptosis and cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)benzamide stands out due to its unique combination of a thiadiazole ring and a quinazolinone moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H19N5O2S

Molecular Weight

405.5 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-oxoquinazolin-3-yl)benzamide

InChI

InChI=1S/C21H19N5O2S/c1-13(2)11-18-24-25-21(29-18)23-19(27)15-8-4-6-10-17(15)26-12-22-16-9-5-3-7-14(16)20(26)28/h3-10,12-13H,11H2,1-2H3,(H,23,25,27)

InChI Key

CBIJPJLNEPNWQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC=CC=C2N3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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